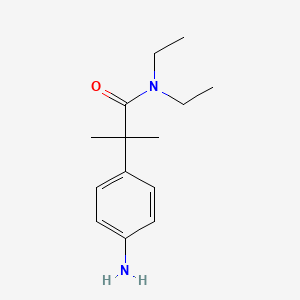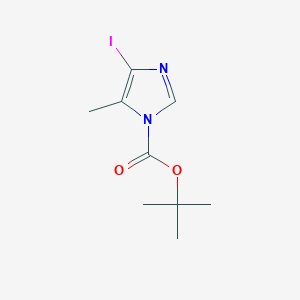
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is an organic compound with the molecular formula C16H23ClO4 It is a derivative of benzoic acid and features a chloro substituent and two methoxypropyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The methoxypropyl groups can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The methoxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester and chloro functional groups.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate depends on its application. In biological systems, it may act as a substrate for esterases, leading to the release of active compounds. The chloro group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-3,5-dimethoxybenzoate
- Methyl 2-chloro-3,5-diethoxybenzoate
- Methyl 2-chloro-3,5-bis(2-methoxyethyl)benzoate
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is unique due to the presence of two methoxypropyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23ClO4 |
|---|---|
Peso molecular |
314.80 g/mol |
Nombre IUPAC |
methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate |
InChI |
InChI=1S/C16H23ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
KBUIMSJYTHTVCZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1=CC(=C(C(=C1)C(=O)OC)Cl)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)


![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)




